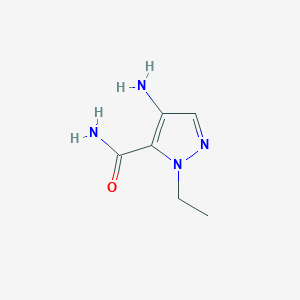

4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDNICZWXYAZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424522 | |

| Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957513-91-6 | |

| Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Carboxamide Based Kinase Inhibitors

A Foreword on the Subject: The compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide belongs to a class of chemical structures known as pyrazole-carboxamides. This scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. While extensive, publicly available research on the specific biological activity of this compound is limited, its core structure is highly characteristic of a potent class of enzyme inhibitors: the multi-targeted tyrosine kinase inhibitors.

To provide a comprehensive and technically robust guide that honors the user's request for an in-depth analysis, this document will focus on the well-elucidated mechanism of action of Sunitinib . Sunitinib is a premier example of a multi-targeted receptor tyrosine kinase (RTK) inhibitor that features a related heterocyclic core and carboxamide moiety. Its mechanism serves as an authoritative paradigm for understanding how compounds of this class function at a molecular, cellular, and physiological level.

Introduction: The Rise of Multi-Targeted Kinase Inhibitors

The deregulation of protein kinase activity is a fundamental driver of many human diseases, most notably cancer. Protein kinases, particularly receptor tyrosine kinases (RTKs), are critical nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][2] The development of small-molecule inhibitors that can selectively target these enzymes has revolutionized therapeutic strategies.

Sunitinib (formerly known as SU11248 and marketed as Sutent®) is an orally available, small-molecule, multi-targeted RTK inhibitor.[3][4] It was among the first cancer drugs to be simultaneously approved for two different indications: advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3][4] Its efficacy stems from its ability to concurrently block multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[3][5]

Molecular Profile: Primary Targets of Sunitinib

Sunitinib's mechanism of action is defined by its potent, competitive inhibition of the ATP-binding pocket of several key RTKs.[6] This multi-targeted profile is crucial to its therapeutic effect, as it simultaneously disrupts multiple pathways essential for tumor progression.

The primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, -2, and -3. These receptors are paramount in mediating angiogenesis.[7][8]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFR-α and PDGFR-β. These are involved in tumor cell proliferation and the regulation of angiogenesis.[7][8]

-

Stem Cell Factor Receptor (c-KIT): This RTK is a primary driver in the majority of gastrointestinal stromal tumors (GISTs).[3][4]

-

FMS-like Tyrosine Kinase 3 (FLT3): Often mutated and constitutively active in acute myeloid leukemia (AML).[7][9]

-

Rearranged during Transfection (RET): Implicated in certain types of thyroid cancer.[3][7]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Plays a role in regulating macrophages within the tumor microenvironment.[8]

Core Mechanism: Competitive ATP Inhibition and Signaling Cascade Disruption

The fundamental mechanism of Sunitinib is its action as an ATP mimic.[4] It is designed to compete with endogenous ATP for binding to the catalytic site within the kinase domain of the target RTKs.[6] This binding prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates (autophosphorylation), which is the critical first step in activating the signaling cascade.[6] By blocking this phosphorylation, Sunitinib effectively shuts down the downstream signaling pathways that promote cancer cell growth and angiogenesis.[7]

Anti-Angiogenic Effects via VEGFR Inhibition

Tumor growth beyond a minimal size is critically dependent on the formation of a new blood supply, a process driven primarily by the VEGF/VEGFR signaling axis.[10]

-

Ligand Binding and Activation: In a tumor environment, cancer cells secrete VEGF-A, which binds to VEGFR-2 on the surface of endothelial cells.[11]

-

Signal Transduction: This binding causes receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK cascade.[10]

-

Endothelial Cell Response: The activated pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor.[10][12]

-

Inhibition by Sunitinib: Sunitinib blocks the ATP-binding site of VEGFR-2, preventing its phosphorylation. This halts the signaling cascade, thereby inhibiting angiogenesis and starving the tumor of essential nutrients and oxygen.[3][5]

Anti-Tumor Effects via PDGFR and c-KIT Inhibition

In addition to its anti-angiogenic properties, Sunitinib exerts direct anti-proliferative and pro-apoptotic effects on tumor cells.

-

PDGFR Pathway: The PDGF/PDGFR pathway plays a role in both tumor cell proliferation and the recruitment of pericytes, which stabilize newly formed blood vessels.[13] By inhibiting PDGFR, Sunitinib not only hinders tumor cell growth but also contributes to vascular disruption within the tumor.[7]

-

c-KIT Pathway: In GIST, mutations in the c-KIT receptor lead to its constitutive, ligand-independent activation, driving uncontrolled cell proliferation.[9] Sunitinib directly inhibits this mutated kinase, leading to growth arrest and apoptosis in these tumor cells.[4][9]

The dual inhibition of these pathways results in a reduction of tumor vascularization, induction of cancer cell apoptosis, and overall tumor shrinkage.[3]

Caption: Sunitinib inhibits RTKs by blocking ATP binding, preventing phosphorylation and halting downstream signaling.

Quantitative Analysis of Kinase Inhibition

The potency of Sunitinib against its various targets is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). These values represent the concentration of the drug required to inhibit 50% of the kinase activity.

| Target Kinase | Inhibition Potency (Kᵢ or IC₅₀) | Primary Effect | Reference |

| VEGFR-1 | 9 nM (Kᵢ) | Anti-angiogenesis | [9] |

| VEGFR-2 | 9 nM (Kᵢ) | Anti-angiogenesis | [9] |

| VEGFR-3 | 9 nM (Kᵢ) | Anti-lymphangiogenesis | [9] |

| PDGFR-α | 8 nM (Kᵢ) | Anti-proliferative, Anti-angiogenesis | [9] |

| PDGFR-β | 8 nM (Kᵢ) | Anti-proliferative, Anti-angiogenesis | [9] |

| c-KIT | 4 nM (IC₅₀) | Anti-proliferative (GIST) | [4] |

| FLT3 | 250 nM (IC₅₀) | Anti-proliferative (AML) | [8] |

| RET | 100 nM (IC₅₀) | Anti-proliferative (Thyroid Cancer) | [7] |

Note: Values are approximate and can vary based on the specific assay conditions.

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action of a kinase inhibitor like Sunitinib involves a multi-step process, moving from biochemical assays to cell-based and in vivo models.[1][14]

Workflow for Kinase Inhibitor Characterization

Caption: A typical workflow for characterizing the activity of a novel kinase inhibitor.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol determines the IC₅₀ of a compound against a purified kinase enzyme. It measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Objective: To quantify the direct inhibitory effect of Sunitinib on VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 enzyme.

-

Poly (Glu, Tyr) 4:1 substrate.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Sunitinib (serial dilutions).

-

Assay buffer (containing MgCl₂, DTT).

-

White, opaque 96-well plates.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of Sunitinib in DMSO, followed by a further dilution in assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add:

-

5 µL of diluted Sunitinib or DMSO (vehicle control).

-

10 µL of a master mix containing assay buffer, 10 µM ATP, and the Poly (Glu, Tyr) substrate.

-

10 µL of VEGFR-2 enzyme diluted in assay buffer to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the kinase reaction to proceed.

-

Signal Generation: Add 25 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces light.

-

Signal Detection: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of Sunitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay window is robust and that signals are enzyme-dependent.

Protocol: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol verifies that the compound inhibits the target kinase within a living cell, demonstrating cell permeability and target engagement.[14]

Objective: To determine if Sunitinib inhibits VEGF-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: To reduce basal kinase activity, starve the cells by replacing the growth medium with a low-serum medium for 12-24 hours.

-

Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Sunitinib (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation. A non-stimulated control should be included.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Probe the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

-

Wash the membrane and probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Normalization: Strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading across lanes.

Trustworthiness: The inclusion of total VEGFR-2 as a loading control validates that any observed decrease in the p-VEGFR-2 signal is due to inhibition of phosphorylation, not a reduction in the total amount of the receptor protein.

Conclusion

The mechanism of action of Sunitinib, as a representative pyrazole-carboxamide-based kinase inhibitor, is a powerful illustration of targeted cancer therapy. By competitively inhibiting the ATP-binding site of multiple RTKs, it simultaneously attacks the core drivers of tumor growth and the support systems that sustain it. Its ability to block VEGFR, PDGFR, and c-KIT signaling pathways provides a multi-pronged assault, leading to potent anti-angiogenic and anti-proliferative effects. The experimental workflows used to dissect this mechanism, from biochemical potency assays to cellular target validation, form a reliable blueprint for the evaluation of future kinase inhibitors, including novel compounds built upon the versatile pyrazole-carboxamide scaffold.

References

- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]

- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 6. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomolther.org [biomolther.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. reactionbiology.com [reactionbiology.com]

The Pyrazole Carboxamide Scaffold: A Technical Primer on the Kinase Inhibitor Potential of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Abstract

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] This technical guide explores the therapeutic potential of a specific, yet under-characterized derivative, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, as a kinase inhibitor. We will dissect the foundational structure-activity relationships (SAR) of related pyrazole carboxamides, provide a hypothetical yet robust framework for its synthesis and characterization, and detail the critical experimental protocols required to validate its mechanism of action and therapeutic viability. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Power of the Pyrazole Core in Kinase Inhibition

Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a particularly successful motif in the design of kinase inhibitors. Several FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its favorable pharmacological properties.[1]

The versatility of the pyrazole ring allows for diverse substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound structure incorporates key features often found in potent kinase inhibitors: a substituted pyrazole core and a carboxamide moiety, which can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[3][4] While direct biological data for this specific compound is not publicly available, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential.

Structure-Activity Relationship (SAR) Insights from Related Pyrazole Carboxamides

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Analysis of publicly available data on analogous compounds provides valuable insights into the potential of this compound.

-

Substitutions at the 1-position: The ethyl group in our target compound is a relatively small, lipophilic substituent. In related series, variations at this position have been shown to influence both potency and selectivity. For instance, in a series of pyrazole derivatives targeting cannabinoid receptors, a 2,4-dichlorophenyl substituent at the 1-position was found to be crucial for high antagonistic activity.[3] This highlights the importance of exploring different alkyl and aryl groups at this position to optimize interactions with the target kinase.

-

The 4-amino group: The amino group at the 4-position is a key feature that can act as a hydrogen bond donor, potentially interacting with the hinge region of the kinase ATP-binding site. This interaction is a common binding motif for many Type I kinase inhibitors.

-

The 5-carboxamide moiety: The carboxamide at the 5-position is another critical functional group. It can engage in hydrogen bonding with the kinase, contributing to the overall binding affinity. The specific nature of the amide (in this case, a primary carboxamide) can influence solubility and cell permeability.

Table 1: Structure-Activity Relationship Summary of Representative Pyrazole-Based Kinase Inhibitors

| Compound Class | Key Substituents & Positions | Target Kinase(s) | Key SAR Findings | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Phenyl groups at N1, C3, and C4-carboxamide | Aurora A | The substitution pattern on the phenyl rings significantly impacts potency. | [5] |

| 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamides | Heterocyclic amine at C4 | FLT3, CDK2/4 | Specific heterocyclic substitutions at the 4-amino position led to potent, dual inhibition. | [6][7] |

| 5-amino-1H-pyrazole-4-carboxamide Derivatives | Acrylamide warhead | FGFR (covalent) | The presence of a reactive group enables covalent modification of the target kinase. | [8] |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Fused pyrazolopyrimidine core | IRAK4 | Modifications at the 5-position of the pyrazolopyrimidine ring improved potency and selectivity. | [9] |

Synthetic Approach: A Plausible Route to this compound

The synthesis of this compound can be approached through several established methods for constructing substituted pyrazoles. A plausible and versatile route is outlined below, starting from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate. This intermediate can be prepared by reacting ethyl cyanoacetate with triethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction mixture is typically heated to drive the reaction to completion.

-

Step 2: Formation of the Pyrazole Core. The ethyl 2-cyano-3-ethoxyacrylate is then reacted with ethylhydrazine to form the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate. This cyclization reaction is a key step in forming the pyrazole ring.

-

Step 3: Saponification of the Ester. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF.

-

Step 4: Amide Formation. The resulting carboxylic acid is then converted to the primary carboxamide. This can be achieved by first activating the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to the acid chloride using thionyl chloride, followed by reaction with ammonia.

Caption: Synthetic workflow for this compound.

Characterization as a Kinase Inhibitor: A Step-by-Step Guide

Once synthesized and purified, a systematic evaluation is necessary to determine the compound's activity, selectivity, and mechanism of action as a kinase inhibitor.

Initial Screening and Potency Determination (IC50)

The first step is to assess the compound's ability to inhibit a panel of kinases. This provides an initial indication of its potency and selectivity profile.

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity.[10][11] They rely on the detection of a phosphorylated substrate by a specific antibody labeled with a fluorophore.

-

Materials:

-

Kinase of interest

-

Substrate peptide or protein

-

ATP

-

Assay buffer

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled secondary antibody or streptavidin (if the primary antibody is biotinylated)

-

Test compound (this compound)

-

Positive control inhibitor

-

DMSO (for compound dilution)

-

Microplates (e.g., 384-well)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the wells of a microplate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled reagent).

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[12]

-

Caption: Workflow for an in vitro kinase inhibition assay.

Determining the Mechanism of Action

Understanding how the inhibitor interacts with the kinase is crucial. This involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

-

Procedure:

-

Perform the kinase inhibition assay as described above, but with varying concentrations of both the test compound and ATP.

-

Generate a series of dose-response curves for the inhibitor at different fixed concentrations of ATP.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.

-

Measuring Binding Affinity

Directly measuring the binding affinity of the compound to the kinase provides a more direct assessment of its potency.

-

Assay Principle: SPR measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip in real-time.

-

Procedure:

-

Immobilize the target kinase on a sensor chip.

-

Flow different concentrations of the test compound over the chip.

-

Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

-

Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kd).[13]

-

Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit the target kinase in a cellular context is a critical step.

-

Assay Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells.

-

Procedure:

-

Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

-

Treat the cells with a fluorescent tracer that binds to the kinase and the test compound at various concentrations.

-

Add the NanoBRET™ substrate.

-

Measure both the NanoLuc® luminescence and the tracer fluorescence.

-

The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the cellular IC50.

-

Future Directions and Therapeutic Potential

The successful characterization of this compound as a potent and selective kinase inhibitor would open up numerous avenues for further development. Lead optimization efforts could focus on modifying the substituents at the 1, 3, and 5-positions to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Further preclinical studies, including in vivo efficacy and toxicity assessments, would be necessary to validate its therapeutic potential for diseases driven by the targeted kinase.

Conclusion

While this compound remains an uncharacterized molecule, its structural features, coupled with the proven success of the pyrazole carboxamide scaffold in kinase inhibitor design, make it a compelling candidate for investigation. The systematic approach to synthesis and characterization outlined in this guide provides a robust framework for elucidating its potential as a novel therapeutic agent. The insights gained from such studies will not only determine the future of this specific compound but also contribute to the broader understanding of structure-activity relationships within this important class of kinase inhibitors.

References

- 1. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazole-Carboxamide Derivatives in Oncology Research

A Senior Application Scientist's Perspective on a Versatile Scaffold for Targeted Cancer Therapy

This guide provides a comprehensive overview of the burgeoning field of pyrazole-carboxamide derivatives in cancer research. While the specific compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is not extensively documented, the core pyrazole-carboxamide scaffold has proven to be a remarkably versatile platform for the development of potent and selective anticancer agents. This document will delve into the synthesis, mechanism of action, and preclinical evaluation of various pyrazole-carboxamide derivatives, offering insights for researchers, scientists, and drug development professionals.

The Pyrazole-Carboxamide Scaffold: A Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2] When functionalized with a carboxamide group, the resulting pyrazole-carboxamide scaffold serves as an excellent foundation for designing targeted therapies. The strategic placement of various substituents on this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of inhibitors for a range of cancer-relevant targets.

Key Mechanistic Classes of Pyrazole-Carboxamide Anticancer Agents

The versatility of the pyrazole-carboxamide scaffold is evident in the diverse mechanisms by which its derivatives exert their anticancer effects. The following sections will explore some of the most significant classes of these compounds.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Kinases are a major class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-carboxamide derivatives have emerged as potent inhibitors of several key oncogenic kinases.

-

FLT3 Inhibitors for Acute Myeloid Leukemia (AML): Fms-like tyrosine kinase 3 (FLT3) is a critical target in AML. Novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized, demonstrating potent activity against FLT3. For instance, compound 8t , a derivative of this class, exhibited an IC50 of 0.089 nM against FLT3 and also showed strong activity against CDK2 and CDK4.[3] This multi-kinase inhibition profile suggests its potential for broader applications in cancer therapy.[3]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant activation of FGFRs is implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, as well as the drug-resistant V564F gatekeeper mutant of FGFR2.[4]

-

Other Kinase Targets: The pyrazole-carboxamide scaffold has also been utilized to develop inhibitors of other kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and HER-2.[1] Network pharmacology analyses have also pointed to AKT1 as a key therapeutic target for certain pyrazole derivatives in lung cancer.[5]

Carbonic Anhydrase Inhibitors: Targeting the Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia and acidosis, conditions that promote tumor progression and metastasis. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the acidic pH of the tumor microenvironment.

A series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives have been synthesized and shown to be potent and selective inhibitors of CA IX and CA XII.[6] Certain derivatives achieved subnanomolar inhibition constants against CA XII, highlighting their potential as novel anticancer agents that target the tumor microenvironment.[6]

Preclinical Evaluation of Pyrazole-Carboxamide Derivatives: A Methodological Overview

The development of novel anticancer agents requires a rigorous preclinical evaluation process. The following sections outline key experimental protocols for assessing the efficacy and mechanism of action of pyrazole-carboxamide derivatives.

In Vitro Antiproliferative Assays

A fundamental step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.

Protocol: Cell Proliferation Assay (Example with MV4-11 AML cell line) [3]

-

Cell Culture: Culture human AML cell line MV4-11 in IMDM media supplemented with 10% FBS, 2% L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed MV4-11 cells in 96-well culture plates at a density of 10,000 cells per well.

-

Compound Treatment: Add various concentrations of the test pyrazole-carboxamide derivatives to the wells.

-

Incubation: Incubate the plates for 72 hours.

-

Cell Viability Assessment: Determine cell proliferation using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

To confirm the molecular target of kinase-inhibiting pyrazole-carboxamide derivatives, in vitro kinase inhibition assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (General)

-

Reagents: Obtain the purified recombinant kinase of interest (e.g., FLT3, FGFR1), a suitable substrate, and ATP.

-

Reaction Setup: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of the test compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.

-

Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radioisotope incorporation, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

-

Data Analysis: Determine the IC50 value for kinase inhibition.

In Silico Studies: Guiding Drug Design

Computational approaches such as molecular docking and molecular dynamics simulations are invaluable tools for understanding the binding interactions between pyrazole-carboxamide derivatives and their molecular targets.[5] These studies can guide the rational design of more potent and selective inhibitors.

Synthesis of Pyrazole-Carboxamide Derivatives

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. The following is a generalized synthetic scheme based on reported methods.

General Synthetic Scheme for 1H-pyrazole-3-carboxamides [3]

Caption: Generalized synthesis of 1H-pyrazole-3-carboxamide derivatives.[3]

Data Summary: Potency of Pyrazole-Carboxamide Derivatives

The following table summarizes the reported inhibitory activities of selected pyrazole-carboxamide derivatives against their respective targets.

| Compound ID | Target(s) | IC50/GI50 | Cell Line(s) | Reference |

| 8t | FLT3, CDK2, CDK4 | FLT3: 0.089 nM; CDK2: 0.719 nM; CDK4: 0.770 nM | MV4-11 (AML) | [3] |

| 10h | FGFR1, FGFR2, FGFR3, FGFR2 V564F | FGFR1: 46 nM; FGFR2: 41 nM; FGFR3: 99 nM; FGFR2 V564F: 62 nM | NCI-H520, SNU-16, KATO III | [4] |

| 19 | Not specified | 4.2 µM | A375 | [1] |

| 24 | CDK2 | 25 nM | A549 | [1] |

| 49 | EGFR, HER-2 | EGFR: 0.26 µM; HER-2: 0.20 µM | Not specified | [1] |

| 50 | Not specified | 0.83–1.81 µM | MCF-7, A549, HeLa | [1] |

Future Directions and Conclusion

The pyrazole-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. The ability to modify this core structure to target a wide range of oncogenic proteins and pathways underscores its importance in modern drug discovery. Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and toxicity.

-

Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant mutants of key oncogenic targets.

-

Combination Therapies: Investigating the synergistic effects of pyrazole-carboxamide derivatives with other anticancer agents.

-

Exploring New Targets: Utilizing the pyrazole-carboxamide scaffold to develop inhibitors for novel and emerging cancer targets.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 6. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 4-Amino-1-Ethyl-1H-Pyrazole-5-Carboxamide: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently yielding compounds with significant therapeutic potential.[1][2] Within this class, the 4-amino-1-substituted-1H-pyrazole-5-carboxamide core has emerged as a particularly versatile pharmacophore, forming the basis of numerous potent and selective inhibitors of key physiological targets. This technical guide provides an in-depth investigation into the pharmacology of a representative member of this family, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, and its derivatives. While specific data on this exact molecule is limited, this guide synthesizes the wealth of information available on its close structural analogs to construct a predictive pharmacological profile. We will explore its potential mechanisms of action, primarily as a kinase inhibitor, its prospective therapeutic applications, relevant pharmacokinetic considerations, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Prominence of the 4-Aminopyrazole-5-Carboxamide Scaffold

The 4-aminopyrazole-5-carboxamide scaffold has garnered significant attention in drug discovery due to its ability to engage with the ATP-binding sites of various protein kinases.[3][4] This interaction is often facilitated by the formation of key hydrogen bonds between the aminopyrazole moiety and the hinge region of the kinase. The carboxamide group can also participate in crucial interactions within the active site, contributing to both potency and selectivity. The substituent at the 1-position of the pyrazole ring, in this case, an ethyl group, can be modulated to fine-tune physicochemical properties such as solubility and cell permeability, as well as to probe for additional binding interactions.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Oncology: Inhibition of various kinases implicated in cancer progression, such as Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

-

Infectious Diseases: Inhibition of parasitic kinases, like Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), and potential activity against HIV-1 replication.[8][9]

This guide will delve into the specifics of these interactions and the methodologies used to elucidate them.

Predicted Pharmacological Profile

Based on the extensive research on analogous compounds, we can construct a hypothetical pharmacological profile for this compound.

Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism of action for compounds based on the 4-aminopyrazole-5-carboxamide scaffold is competitive inhibition at the ATP-binding site of protein kinases.[3] The structural features of this core allow it to mimic the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Caption: Competitive binding at the kinase ATP pocket.

The selectivity of these inhibitors is often governed by the nature of the "gatekeeper" residue in the kinase active site. A smaller gatekeeper residue allows bulkier inhibitor molecules to bind, while a larger residue can sterically hinder access, providing a basis for selective targeting of specific kinases.[8]

Potential Therapeutic Targets and Applications

The versatility of the 4-aminopyrazole-5-carboxamide scaffold suggests a wide range of potential therapeutic applications.

| Potential Target Class | Specific Examples | Therapeutic Area | Supporting Evidence |

| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK), Fms-like Tyrosine Kinase 3 (FLT3), Fibroblast Growth Factor Receptors (FGFRs) | Oncology, Autoimmune Diseases | Derivatives show potent inhibition of these kinases, crucial in various cancers and inflammatory conditions.[5][6][7] |

| Serine/Threonine Kinases | Cyclin-Dependent Kinases (CDKs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Oncology, Inflammatory Diseases | Inhibition of cell cycle progression and inflammatory signaling pathways has been demonstrated.[10] |

| Parasitic Kinases | Calcium-Dependent Protein Kinase 1 (CDPK1) in Toxoplasma gondii and Cryptosporidium parvum | Infectious Diseases | The scaffold has been successfully employed to develop potent anti-parasitic agents.[8][11] |

| Viral Proteins | HIV-1 Replication Machinery | Infectious Diseases | Some pyrazole derivatives have shown promise as inhibitors of HIV-1 replication.[9] |

Predicted Pharmacokinetic (ADME) and Toxicological Profile

The pharmacokinetic properties of 4-aminopyrazole-5-carboxamide derivatives are highly dependent on the specific substitutions on the core scaffold. Generally, pyrazole-based kinase inhibitors are orally bioavailable.[12]

-

Absorption: Oral absorption can be influenced by factors such as solubility and lipophilicity. The ethyl group at the N1 position is expected to enhance lipophilicity compared to an unsubstituted pyrazole.

-

Distribution: These compounds typically exhibit moderate to high plasma protein binding.[13]

-

Metabolism: Metabolism is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a common route.[13]

-

Excretion: Excretion can occur through both renal and fecal routes.

Toxicology: Potential toxicities associated with kinase inhibitors include off-target effects. For instance, inhibition of Src family kinases can be a concern.[8] In some cases, cardiotoxicity has been observed with certain derivatives, necessitating careful safety profiling.[11]

Synthetic Strategies

The synthesis of this compound and its analogs typically proceeds through a multi-step sequence. A common and efficient approach involves the construction of the pyrazole ring from acyclic precursors.

Caption: A general synthetic route to the target compound.

A more detailed, step-by-step protocol is outlined below.

General Synthetic Protocol

-

Synthesis of Ethyl 2-cyano-3-ethoxyacrylate:

-

Combine ethyl cyanoacetate and triethyl orthoformate.

-

Add acetic anhydride and heat the mixture.

-

Monitor the reaction by TLC until completion.

-

Remove the volatiles under reduced pressure to obtain the crude product.

-

-

Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate:

-

Dissolve ethylhydrazine oxalate and a base (e.g., sodium ethoxide) in ethanol.

-

Add the crude ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture.

-

Reflux the mixture and monitor by TLC.

-

Upon completion, cool the reaction, neutralize, and extract the product.

-

Purify by column chromatography.

-

-

Synthesis of this compound:

-

Dissolve the ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., methanol).

-

Saturate the solution with ammonia gas or use a concentrated aqueous ammonia solution.

-

Heat the reaction in a sealed vessel.

-

Monitor by TLC until the starting material is consumed.

-

Remove the solvent and purify the product by recrystallization or column chromatography.[6][14]

-

In Vitro and In Vivo Characterization: A Methodological Framework

A thorough pharmacological investigation of this compound requires a suite of in vitro and in vivo assays.

In Vitro Assays

Caption: Experimental workflow for pharmacological characterization.

4.1.1. Kinase Inhibition Assays:

-

Objective: To determine the inhibitory potency (IC50) against a panel of kinases.

-

Methodology:

-

Utilize a luminescent kinase assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

Prepare serial dilutions of the test compound.

-

Incubate the kinase, substrate, ATP, and test compound.

-

Measure the signal (luminescence or fluorescence) which is inversely proportional to kinase activity.

-

Calculate IC50 values from the dose-response curves.

-

4.1.2. Cellular Proliferation Assays:

-

Objective: To assess the anti-proliferative effect on relevant cancer cell lines.

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo® or MTS).

-

Measure the signal to determine the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).[6]

-

4.1.3. In Vitro ADME Assays:

-

Solubility: Determine the aqueous solubility using methods like nephelometry.

-

Permeability: Assess the intestinal permeability using the Caco-2 cell monolayer assay.[15]

-

Metabolic Stability: Evaluate the stability in liver microsomes to predict hepatic clearance.

In Vivo Studies

-

Pharmacokinetic (PK) Studies:

-

Efficacy Studies:

-

Utilize appropriate animal models of disease (e.g., tumor xenografts for cancer, infection models for infectious diseases).

-

Dose the animals with the test compound and a vehicle control.

-

Monitor disease progression (e.g., tumor volume, parasite burden).

-

Assess the therapeutic efficacy of the compound.[8]

-

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The information synthesized in this guide provides a robust framework for initiating a drug discovery program centered on this chemical series. Future efforts should focus on synthesizing a library of analogs with diverse substitutions at the N1-ethyl position and the carboxamide to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a clear path for the comprehensive pharmacological evaluation of these new chemical entities. As our understanding of the kinome and its role in disease continues to expand, the versatility of the 4-aminopyrazole-5-carboxamide core ensures its continued relevance in the pursuit of innovative medicines.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Emerging Potential of Pyrazole Carboxamides in Acute Myeloid Leukemia: A Technical Guide for Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. A promising class of small molecules, the substituted 1H-pyrazole-carboxamides, is gaining significant attention for its potent and targeted inhibition of key oncogenic drivers in AML. While the specific compound 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is not extensively documented in the context of leukemia treatment, this guide will delve into the core scientific principles and preclinical evidence of structurally related pyrazole carboxamide derivatives that have shown significant promise. This technical whitepaper will serve as a comprehensive resource for researchers and drug development professionals, elucidating the mechanism of action, preclinical efficacy, and key experimental methodologies for advancing this class of compounds towards clinical application.

Introduction: The Rationale for Targeting FLT3 and CDKs in AML

Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, a receptor tyrosine kinase crucial for normal hematopoietic stem cell proliferation and differentiation. Constitutive activation of FLT3 leads to uncontrolled cell growth and is associated with a poor prognosis. Consequently, FLT3 has emerged as a prime therapeutic target in AML.[1][2]

In parallel, the cell cycle machinery, governed by cyclin-dependent kinases (CDKs), is often dysregulated in cancer, leading to unchecked cellular proliferation. Targeting CDKs, therefore, presents another viable strategy for AML treatment. The dual inhibition of both FLT3 and key CDKs offers a synergistic approach to halt leukemia progression by simultaneously blocking aberrant growth signals and the cell division process itself. The 1H-pyrazole-3-carboxamide scaffold has proven to be an effective framework for designing potent dual inhibitors of FLT3 and CDKs.[1][3]

Mechanism of Action: Dual Inhibition of FLT3 and CDK Pathways

The therapeutic efficacy of 1H-pyrazole-3-carboxamide derivatives in AML stems from their ability to concurrently inhibit FLT3 and specific cyclin-dependent kinases, namely CDK2 and CDK4.[1] This dual-action mechanism disrupts two critical pathways essential for the survival and proliferation of leukemia cells.

Inhibition of FLT3 Signaling

Mutated FLT3 receptors are constitutively active, leading to the autophosphorylation of the kinase domain and subsequent activation of downstream pro-survival and proliferative signaling cascades. Key pathways activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.

The 1H-pyrazole-3-carboxamide derivatives, such as the well-characterized compound FN-1501, act as ATP-competitive inhibitors of the FLT3 kinase domain. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation of FLT3 and, consequently, the activation of its downstream effectors. This leads to the suppression of critical signaling proteins including ERK, AKT, and STAT5, ultimately inducing apoptosis in FLT3-mutated AML cells.[3]

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

In addition to their potent effects on FLT3, these compounds also exhibit significant inhibitory activity against CDK2 and CDK4.[1] These kinases are pivotal in regulating the G1/S phase transition of the cell cycle. CDK4, in complex with cyclin D, and CDK2, in complex with cyclin E, phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication and cell cycle progression.

By inhibiting CDK2 and CDK4, the 1H-pyrazole-3-carboxamide derivatives prevent the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of genes necessary for the S phase and effectively inducing a G1 cell cycle arrest.

Preclinical Efficacy and Quantitative Data

The anti-leukemic potential of 1H-pyrazole-3-carboxamide derivatives has been substantiated through rigorous preclinical testing, including in vitro enzymatic assays, cell-based proliferation assays, and in vivo animal models.

In Vitro Kinase and Cell Proliferation Inhibition

A key derivative, compound 8t, which was developed through structural modification of FN-1501, has demonstrated exceptional potency against FLT3 and CDKs.[1][2] The table below summarizes the inhibitory concentrations (IC50) for compound 8t and its predecessor, FN-1501, against their primary targets and in a human AML cell line (MV4-11) harboring an FLT3 internal tandem duplication (ITD) mutation.

| Compound | FLT3 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | MV4-11 Cell Proliferation (IC50, nM) | Reference |

| FN-1501 | 2.33 | 1.02 | 0.39 | 8 | [1][3] |

| Compound 8t | 0.089 | 0.719 | 0.770 | 1.22 | [1] |

These data highlight the potent, nanomolar-range activity of these compounds. Notably, compound 8t shows significantly improved inhibition of FLT3 compared to FN-1501, while maintaining potent CDK inhibition.[1] This translates to superior anti-proliferative effects in the MV4-11 AML cell line. Furthermore, compound 8t has shown significant inhibitory activity against a broad panel of human cancer cell lines in the NCI-60 screen, with a GI50 of less than 1 μM for most cell lines, indicating its potential for broader anti-cancer applications.[1]

In Vivo Xenograft Models

The in vivo efficacy of these compounds has been demonstrated in nude mouse xenograft models using the MV4-11 AML cell line. In a study with FN-1501, administration at a dose of 15 mg/kg resulted in significant tumor regression, proving more effective than the standard chemotherapeutic agent, cytarabine, administered at 50 mg/kg.[3] These findings underscore the potential of this class of compounds to translate their potent in vitro activity into meaningful in vivo anti-tumor effects.

Key Experimental Protocols

The synthesis and evaluation of 1H-pyrazole-3-carboxamide derivatives involve a series of well-defined chemical and biological procedures. Below are representative protocols that form the basis for the discovery and characterization of these compounds.

General Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives

The synthesis of the 1H-pyrazole-3-carboxamide core and its derivatives is a multi-step process. A representative synthetic route is outlined below, based on methodologies described in the literature.[1]

Step-by-Step Methodology:

-

Acid Chloride Formation: 4-nitro-1H-pyrazole-3-carboxylic acid is dissolved in an appropriate solvent like tetrahydrofuran (THF). A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at 0°C. The reaction is stirred at room temperature for approximately 60 minutes. The solvent is then removed under vacuum to yield the crude 4-nitro-1H-pyrazole-3-carbonyl chloride.[1]

-

Amide Coupling: The crude acid chloride is dissolved in pyridine and added dropwise to a solution of the desired amine (e.g., intermediates 5a-5h as described in the source literature) in pyridine at 0°C. The reaction is allowed to proceed for several hours at room temperature. The solvent is then evaporated to yield the N-substituted-4-nitro-1H-pyrazole-3-carboxamide intermediate.[1]

-

Nitro Group Reduction: The nitro-substituted intermediate is subjected to a reduction reaction, commonly through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield the corresponding 4-amino-N-substituted-1H-pyrazole-3-carboxamide.[1]

-

Final Derivatization: The 4-amino group can then be further functionalized, for example, through a nucleophilic aromatic substitution reaction with various heterocyclic halides, to generate the final target compounds.[1]

Western Blot Analysis for Phospho-Protein Inhibition

To confirm the mechanism of action at a cellular level, Western blotting is employed to measure the inhibition of phosphorylation of key signaling proteins.

Protocol:

-

Cell Culture and Treatment: MV4-11 cells are cultured in appropriate media to a suitable density. The cells are then treated with varying concentrations of the test compound (e.g., compound 8t) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-FLT3, p-STAT5, p-ERK, p-AKT, and p-Rb) and their total protein counterparts. A loading control, such as β-actin or GAPDH, is also probed.

-

Detection: The membrane is washed and incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The results demonstrate a dose-dependent decrease in the phosphorylation of target proteins upon treatment with the inhibitor.[1]

Conclusion and Future Directions

The 1H-pyrazole-3-carboxamide scaffold represents a highly promising class of compounds for the treatment of AML, particularly in patients with FLT3 mutations. The dual inhibition of FLT3 and CDKs provides a powerful, multi-pronged attack on the core machinery driving leukemic cell proliferation and survival. Preclinical data for derivatives like FN-1501 and 8t are compelling, demonstrating nanomolar potency and significant in vivo efficacy.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their transition into clinical trials. Further exploration of structure-activity relationships may yield next-generation inhibitors with even greater potency and selectivity. Additionally, investigating the efficacy of these compounds in combination with other anti-leukemic agents could reveal synergistic interactions and provide new therapeutic options for refractory or relapsed AML. The continued development of this class of inhibitors holds the potential to make a significant impact on the treatment landscape for this challenging disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide as a Potent FLT3 Inhibitor: A Technical Guide for Drug Development Professionals

Foreword: Targeting the Achilles' Heel of Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by rapid proliferation of malignant myeloid progenitor cells in the bone marrow and blood.[1] A significant breakthrough in understanding the molecular pathogenesis of AML was the identification of mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of AML patients.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and conferring a poor prognosis.[1] This has established FLT3 as a critical therapeutic target, ushering in an era of targeted therapies with the potential to revolutionize AML treatment.

This technical guide delves into a promising class of FLT3 inhibitors: pyrazole-carboxamides. Specifically, we will focus on 4-amino-1-ethyl-1H-pyrazole-5-carboxamide as a representative molecule to explore the core scientific principles, preclinical evaluation strategies, and future outlook for this chemical scaffold in the context of FLT3 inhibition. While direct extensive studies on this exact molecule are not publicly available, its structure embodies the key pharmacophoric features of a potent and selective FLT3 inhibitor, as evidenced by extensive research on closely related analogs.[2] This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized, in-depth perspective grounded in established scientific literature.

The FLT3 Signaling Axis: A Central Driver in AML

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a pivotal role in normal hematopoiesis, governing the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In its wild-type form, FLT3 is activated upon binding its ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which are crucial for normal cellular function.[1]

However, in FLT3-mutated AML, this tightly regulated process is hijacked. Constitutive, ligand-independent activation of the FLT3 receptor leads to aberrant and sustained signaling through these pathways, promoting leukemic cell proliferation, inhibiting apoptosis, and ultimately driving the aggressive nature of the disease.[1]

Figure 1: Simplified FLT3 signaling pathway and the point of intervention for this compound.

The Pyrazole-Carboxamide Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[3] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases. The carboxamide moiety further enhances this interaction and provides a versatile point for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

This compound incorporates these key features:

-

1H-pyrazole Core: Acts as the primary hinge-binding element.

-

4-Amino Group: Can form crucial hydrogen bonds within the ATP-binding pocket.

-

5-Carboxamide Group: Provides an additional hydrogen bond donor/acceptor and a site for further chemical elaboration.

-

1-Ethyl Group: Occupies a hydrophobic pocket, potentially enhancing binding affinity and influencing selectivity.

The structure-activity relationship (SAR) studies of related pyrazole-carboxamide derivatives have demonstrated that modifications at these positions can significantly impact their inhibitory profile against FLT3 and other kinases.[2]

Preclinical Evaluation Workflow: A Roadmap for Assessing FLT3 Inhibitors

The preclinical assessment of a novel FLT3 inhibitor like this compound follows a rigorous, multi-step process to establish its potency, selectivity, mechanism of action, and anti-leukemic efficacy.

Figure 2: A representative preclinical evaluation workflow for a novel FLT3 inhibitor.

In Vitro Characterization

3.1.1. Biochemical Kinase Assays

The initial step is to determine the direct inhibitory activity of the compound against the target kinase. This is typically performed using recombinant FLT3 protein (both wild-type and clinically relevant mutants like ITD and TKD).

Protocol: FLT3 Kinase Inhibition Assay (Example)

-

Reagents: Recombinant human FLT3 (wild-type and ITD mutant), ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, and the test compound (this compound).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Table 1: Hypothetical IC50 Values for this compound Based on Analogs

| Target Kinase | IC50 (nM) |

| FLT3-WT | 15.2 |

| FLT3-ITD | 1.8 |

| FLT3-D835Y | 5.6 |

| c-KIT | 89.5 |

| VEGFR2 | >1000 |

Note: These values are illustrative and based on data from structurally similar pyrazole-carboxamide FLT3 inhibitors.[2]

3.1.2. Cell-Based Proliferation Assays

To assess the compound's effect in a more biologically relevant context, its ability to inhibit the proliferation of AML cell lines harboring FLT3 mutations is evaluated.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Lines: MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD). A FLT3 wild-type cell line (e.g., U937) should be used as a control.

-

Procedure: a. Seed the cells in a 96-well plate. b. Treat the cells with a range of concentrations of the test compound for 72 hours. c. Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer. e. Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

3.1.3. Analysis of Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of FLT3 signaling, the phosphorylation status of key downstream effectors is analyzed by Western blotting.

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of FLT3, STAT5, ERK, and AKT in FLT3-mutated AML cells.

In Vivo Efficacy Models

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their anti-leukemic activity in a whole-organism setting.

3.2.1. Subcutaneous Xenograft Model

Immunocompromised mice are subcutaneously inoculated with FLT3-mutated AML cells. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model is useful for initial efficacy and tolerability assessments.

3.2.2. Disseminated Leukemia Model

To better mimic human AML, immunocompromised mice are intravenously injected with FLT3-mutated AML cells. This leads to the engraftment of leukemic cells in the bone marrow, spleen, and peripheral blood. Treatment with the test compound is initiated, and the primary endpoint is overall survival. The leukemic burden in various tissues can also be assessed by flow cytometry or bioluminescence imaging.

Overcoming Resistance: The Next Frontier

Despite the success of FLT3 inhibitors, the development of resistance remains a significant clinical challenge.[4] Resistance can be broadly categorized into two types:

-

On-target resistance: Involves secondary mutations in the FLT3 gene itself, such as the "gatekeeper" F691L mutation or mutations in the activation loop (e.g., D835Y), which can prevent the inhibitor from binding effectively.[5]

-

Off-target resistance: Involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling, such as mutations in RAS or upregulation of other kinases like AXL.[6]

The development of next-generation inhibitors, including those with a pyrazole-carboxamide scaffold, aims to address these resistance mechanisms by having activity against a broader range of FLT3 mutants and potentially co-targeting other key survival pathways.[1]

Future Directions and Conclusion

The this compound represents a promising chemical entity within a well-validated class of FLT3 inhibitors. Its structural features suggest the potential for high potency and selectivity. The preclinical development path outlined in this guide provides a robust framework for its comprehensive evaluation.

Future research in this area will likely focus on:

-

Optimizing selectivity: Fine-tuning the pyrazole-carboxamide scaffold to minimize off-target effects, particularly against structurally related kinases like c-KIT, to improve the therapeutic window.[7]

-

Combating resistance: Designing novel derivatives that can overcome known resistance mutations.

-

Combination therapies: Exploring synergistic combinations with other targeted agents or conventional chemotherapy to enhance efficacy and prevent the emergence of resistance.

References

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Characterizing the Cyclin-Dependent Kinase (CDK) Inhibition Profile of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Abstract

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors. This guide presents a comprehensive framework for the preclinical characterization of a novel pyrazole derivative, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. As specific experimental data for this compound is not yet publicly available, this document serves as an in-depth technical blueprint for researchers and drug development professionals. It outlines a systematic, field-proven workflow to determine its CDK inhibition profile, assess its cellular activity, and validate its mechanism of action. We provide detailed, self-validating protocols for biochemical and cellular assays, guidelines for data interpretation, and a rationale for key experimental choices, thereby establishing a robust pathway for evaluating this compound's therapeutic potential.

Introduction: The Rationale for Targeting CDKs with Novel Pyrazole Scaffolds

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). When activated by their cyclin partners, CDKs phosphorylate key substrates to drive the cell through distinct phases (G1, S, G2, M).[1] The G1/S transition, in particular, is a critical checkpoint controlled by the Cyclin D/CDK4/6-pRb-E2F and Cyclin E/CDK2-pRb-E2F pathways.[2] In many malignancies, aberrant signaling leads to hyperactivation of these CDKs, causing uncontrolled cell proliferation. Consequently, inhibiting CDKs has become a validated strategy in oncology.[1][3]

The pyrazole ring system has emerged as a highly successful pharmacophore in the design of kinase inhibitors, forming the core of several approved drugs.[4][5] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[5][6][7] This guide focuses on the systematic evaluation of this compound, a novel derivative designed to leverage these favorable properties. The objective is to delineate a rigorous, multi-step process to fully characterize its potency, selectivity, and mechanism of action as a potential CDK inhibitor.

Biochemical Profiling: Direct Enzyme Inhibition

Expertise & Experience: The initial and most critical step is to determine if the compound directly inhibits the kinase activity of CDKs in a purified, cell-free system. This approach isolates the drug-target interaction from cellular complexities like membrane permeability and off-target effects. We utilize a luminescence-based kinase assay, such as the Kinase-Glo® Max platform, for its high sensitivity, broad dynamic range, and scalability for screening against a panel of kinases.

Protocol 1: In Vitro CDK Activity Assay (Luminescence-Based)

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in kinase assay buffer.

-

Reconstitute recombinant human CDK/Cyclin enzymes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, CDK9/Cyclin T1) and their specific peptide substrates according to the manufacturer's protocol.[8][9]

-

Prepare ATP solution at a concentration equivalent to the Kₘ for each specific CDK enzyme to ensure competitive binding can be accurately assessed.

-

-

Assay Execution (96-well format):

-

To each well of a white, opaque 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.

-

Add 20 µL of the CDK/Cyclin enzyme and substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 25 µL of the ATP solution. Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-